molecular formula C19H25N9O B15120127 4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B15120127
M. Wt: 395.5 g/mol
InChI Key: HHUPRPZQGKDITE-UHFFFAOYSA-N
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Description

4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolopyrazine core, piperazine, pyrimidine, and morpholine moieties, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane, ethanol, and dimethyl sulfoxide. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and reaction time.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can be compared with other triazolopyrazine derivatives:

Properties

Molecular Formula

C19H25N9O

Molecular Weight

395.5 g/mol

IUPAC Name

4-[6-methyl-2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H25N9O/c1-14-13-16(25-9-11-29-12-10-25)22-19(21-14)27-7-5-26(6-8-27)17-18-24-23-15(2)28(18)4-3-20-17/h3-4,13H,5-12H2,1-2H3

InChI Key

HHUPRPZQGKDITE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=NN=C4C)N5CCOCC5

Origin of Product

United States

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